(4-Bromophenyl)-morpholin-4-ylmethanethione
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Overview
Description
WAY-296631, also known as 4-(4-Bromothiobenzoyl)morpholine, is a chemical compound with the molecular formula C11H12BrNOS and a molecular weight of 286.19 g/mol . It is primarily used in scientific research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of WAY-296631 involves several steps. One common synthetic route includes the reaction of 4-bromothiobenzoyl chloride with morpholine. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
WAY-296631 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiobenzoyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WAY-296631 is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Chemical Biology: It is used as a ligand in the study of protein-ligand interactions.
Medicinal Chemistry: Researchers use it to develop and study potential therapeutic agents.
Pharmacology: It is employed in the study of drug-receptor interactions and the development of new drugs.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of WAY-296631 involves its interaction with specific molecular targets. It binds to certain proteins or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use in research .
Comparison with Similar Compounds
WAY-296631 can be compared with other similar compounds, such as:
4-(4-Chlorothiobenzoyl)morpholine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylthiobenzoyl)morpholine: Similar structure but with a methyl group instead of bromine.
The uniqueness of WAY-296631 lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(4-bromophenyl)-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPCYSHKSFQFRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355656 |
Source
|
Record name | STK221374 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61750-21-8 |
Source
|
Record name | STK221374 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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